An In-depth Technical Guide to Diethyl Oxalacetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Diethyl Oxalacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl oxalacetate (CAS No: 108-56-5) is a highly versatile keto-ester that serves as a fundamental building block in organic synthesis.[1] Its unique molecular structure, featuring two ethyl ester groups and a reactive central keto group, allows it to participate in a variety of carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of diethyl oxalacetate, focusing on its synthesis via Claisen condensation, its key physicochemical properties, and its significant applications in the agrochemical and pharmaceutical industries.[1] Detailed experimental protocols, tabulated data, and process diagrams are presented to support advanced research and development.
Properties of Diethyl Oxalacetate
Diethyl oxalacetate is a colorless to light yellow oily liquid.[2][3] It is soluble in common organic solvents like ethanol and ether but insoluble in water.[1][3] A crucial characteristic of diethyl oxalacetate is its existence as a mixture of keto and enol tautomers, an equilibrium that influences its reactivity.
Physical and Chemical Properties
The key quantitative properties of diethyl oxalacetate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₅ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| IUPAC Name | diethyl 2-oxobutanedioate | [2] |
| Appearance | Colorless to light yellow liquid | [2][3][4] |
| Density | 1.14 g/cm³ | [3] |
| Boiling Point | 103-105 °C @ 666.5 Pa | [3] |
| Flash Point | 106.4 °C | [3] |
| Refractive Index | nD16.6 1.45614 | [3] |
| pKa | 8.01 ± 0.46 (Predicted) | [3] |
Keto-Enol Tautomerism
Like many β-keto esters, diethyl oxalacetate exists in equilibrium between its keto and enol forms. This tautomerism is a fundamental aspect of its chemistry, where a proton and a double bond shift their positions. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is critical for the compound's reactivity in various synthetic applications. NMR studies are instrumental in determining the relative proportions of the keto and enol forms in solution.[5][6][7]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of diethyl oxalacetate. The following table summarizes the available spectral data.
| Spectrum Type | Availability / Key Features | Source |
| ¹H NMR | Data available, shows signals for ethyl groups and methylene protons. | [2][8] |
| ¹³C NMR | Data available, confirms the presence of carbonyl and ester carbons. | [2][9] |
| Infrared (IR) | Data available, shows characteristic C=O and C-O stretching frequencies. | [2] |
| Mass Spectrometry (MS) | GC-MS data available for molecular weight and fragmentation analysis. | [2] |
| Raman | Spectrum data is available for vibrational mode analysis. | [10] |
Synthesis of Diethyl Oxalacetate
The most common and industrially significant method for synthesizing diethyl oxalacetate is the mixed Claisen condensation between diethyl oxalate and ethyl acetate.[3][4][11] This reaction is highly effective because diethyl oxalate lacks α-hydrogens and therefore cannot self-condense, acting exclusively as the electrophilic acceptor.[11][12] Ethyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic donor after being deprotonated by a strong base, typically sodium ethoxide.[4][11] The reaction proceeds through the formation of a sodium salt of diethyl oxalacetate, which is then acidified to yield the final product.[4]
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of sodium diethyl oxalacetate, the stable intermediate.[13]
Materials:
-
Diethyl oxalate (freshly distilled)
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol (e.g., 21%)
-
Ethanol (for washing)
-
Anhydrous Tetrahydrofuran (THF) (optional solvent)[4]
-
Dilute Hydrochloric Acid (for acidification to free ester)[4]
Equipment:
-
Two-liter reaction kettle with mechanical stirrer, addition funnel, thermometer, and reflux condenser.
-
Ice bath.
-
Vacuum filtration apparatus.
-
Drying oven.
Procedure Workflow:
Step-by-Step Method:
-
Charging the Reactor: Add freshly distilled diethyl oxalate (150 g) and ethyl acetate (91.1 g) to the two-liter reaction kettle.[13]
-
Cooling: Cool the contents of the kettle to a temperature between 0 °C and 15 °C using an ice bath.[13]
-
Base Addition: Slowly add a 21% solution of sodium ethoxide in ethanol (325 g) dropwise into the kettle via the addition funnel. Maintain mechanical stirring throughout the addition and ensure the reaction temperature is kept between 0 °C and 15 °C.[13]
-
Reaction: After the addition is complete, continue stirring the mixture for approximately 4 hours at a temperature of 15 °C or less.[13]
-
Reflux and Cool: Remove the ice bath and heat the reaction kettle to a gentle reflux for 30 minutes. Afterwards, allow the mixture to cool to room temperature, at which point the contents should form a paste.[13]
-
Isolation: Filter the solid material using vacuum filtration. Wash the collected solid with a large volume of ethanol and filter again.[13]
-
Drying: Dry the product, a free-flowing crystalline powder, under vacuum at 60 °C for 6 hours to yield the sodium salt of diethyl oxalacetate.[13]
-
Acidification (Optional): To obtain the free diethyl oxalacetate, the sodium salt intermediate is dissolved in water, cooled, and slowly acidified with dilute hydrochloric acid to a pH of approximately 3. The product is then extracted with an organic solvent like ethyl acetate, dried, and purified by vacuum distillation.[4]
Applications in Organic Synthesis
Diethyl oxalacetate is a valuable intermediate for constructing complex molecular architectures due to its multiple reactive sites.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceuticals: It serves as a precursor for various active pharmaceutical ingredients (APIs), including the synthesis of pyrazolone derivatives and substituted pyrrolidines.[1][13][14][15]
-
Agrochemicals: It is a critical intermediate in the production of herbicides, most notably imazethapyr.[1]
-
Heterocyclic Chemistry: It is widely used in one-pot reactions to synthesize complex heterocyclic systems, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[14][15]
Safety and Handling
Diethyl oxalacetate and its sodium salt must be handled with appropriate safety precautions in a laboratory setting. The GHS classification indicates potential hazards upon ingestion or contact.
| Hazard Type | GHS Classification | Precautionary Statements | Source |
| Diethyl Oxalacetate | Warning: H302 (Harmful if swallowed) | P264, P270, P301+P317, P330, P501 | [2] |
| Diethyl Oxalacetate Sodium Salt | Danger/Warning: H302 (Harmful if swallowed), H313 (May be harmful in contact with skin), H319 (Causes serious eye irritation) | P264, P280, P305+P351+P338 | [14][16][17] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18]
-
Avoid contact with skin, eyes, and clothing.[16]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[16] For long-term storage, keep under an inert atmosphere in a freezer (-20°C).[3]
References
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- 2. Diethyl oxalacetate | C8H12O5 | CID 66951 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]
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- 10. Diethyl oxalacetate sodium salt(40876-98-0) Raman [m.chemicalbook.com]
- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 12. benchchem.com [benchchem.com]
- 13. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
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- 18. assets.thermofisher.com [assets.thermofisher.com]
